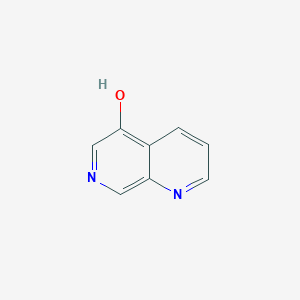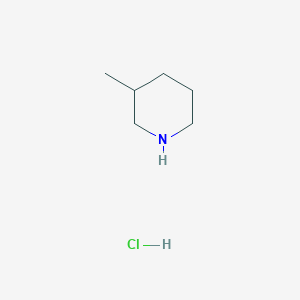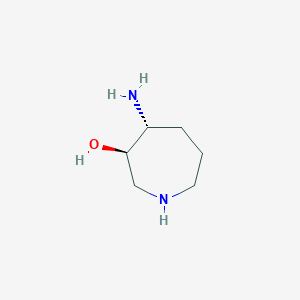
2-Propylazetidine-1-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Propylazetidine-1-carboxamide is a nitrogen-containing heterocyclic compound with a four-membered ring structure
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylazetidine-1-carboxamide typically involves the amidation of 2-propylazetidine with a carboxylic acid derivative. The reaction can be catalyzed or non-catalyzed, depending on the desired yield and reaction conditions . Common methods include:
Catalytic Amidation: Utilizes catalysts such as carbodiimides or boronic acids to facilitate the reaction.
Non-Catalytic Amidation: Involves direct reaction between the amine and carboxylic acid without a catalyst.
Industrial Production Methods: Industrial production of this compound often employs continuous flow processes to ensure high yield and purity. Automated systems can integrate multiple steps, including amidation and purification, to streamline production .
化学反应分析
Types of Reactions: 2-Propylazetidine-1-carboxamide undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions:
Oxidation: Utilizes oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Commonly employs reducing agents like lithium aluminum hydride.
Substitution: Involves reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products: The major products formed from these reactions include various substituted azetidines and amine derivatives, which can be further utilized in synthetic applications .
科学研究应用
2-Propylazetidine-1-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and other industrial chemicals.
作用机制
The mechanism of action of 2-Propylazetidine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to inhibition or modulation of their activity. This mechanism is crucial for its potential therapeutic applications .
相似化合物的比较
Azetidine-2-carboxylic acid: Another four-membered ring compound with similar structural properties.
2-Azetidinone: Known for its use in the synthesis of β-lactam antibiotics.
N-propylazetidine-1-carboxamide: A closely related compound with slight structural variations
Uniqueness: 2-Propylazetidine-1-carboxamide stands out due to its specific propyl substitution, which can influence its reactivity and interactions with biological targets. This uniqueness makes it a valuable compound for specialized applications in research and industry.
属性
分子式 |
C7H14N2O |
|---|---|
分子量 |
142.20 g/mol |
IUPAC 名称 |
2-propylazetidine-1-carboxamide |
InChI |
InChI=1S/C7H14N2O/c1-2-3-6-4-5-9(6)7(8)10/h6H,2-5H2,1H3,(H2,8,10) |
InChI 键 |
AVTUVIKBCHBAAL-UHFFFAOYSA-N |
规范 SMILES |
CCCC1CCN1C(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-Aminopyrazolo[1,5-a]pyridin-5-ol](/img/structure/B11923474.png)




![4-Methoxyfuro[3,2-d]pyrimidine](/img/structure/B11923505.png)








